molecular formula C12H22O B8737186 4-Tert-butyl-1-vinylcyclohexanol

4-Tert-butyl-1-vinylcyclohexanol

Cat. No.: B8737186
M. Wt: 182.30 g/mol
InChI Key: MRQOFONRJWNYSR-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-vinylcyclohexanol is a cyclohexanol derivative featuring a bulky tert-butyl group at the 4-position and a reactive vinyl group at the 1-position. Its molecular formula is C₁₂H₂₀O, with a molecular weight of 180.29 g/mol.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-tert-butyl-1-ethenylcyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h5,10,13H,1,6-9H2,2-4H3

InChI Key

MRQOFONRJWNYSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C=C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Tert-butylcyclohexanol

  • Molecular Formula : C₁₀H₂₀O
  • Molecular Weight : 156.27 g/mol
  • Substituents : tert-butyl (-C(CH₃)₃) and hydroxyl (-OH) groups.
  • Key Properties :
    • Exists as a mixture of cis and trans isomers due to steric effects of the tert-butyl group .
    • Boiling point: ~250°C (estimated); used in fragrances and as an intermediate in organic synthesis .
    • Safety: Classified with risk statements R23/25 (toxic if inhaled or swallowed) and R50/53 (toxic to aquatic life) .

Comparison: The absence of the vinyl group in 4-tert-butylcyclohexanol reduces its reactivity toward addition or polymerization. Its primary applications lie in industrial intermediates, whereas 4-Tert-butyl-1-vinylcyclohexanol’s vinyl group expands its utility in polymer chemistry or cross-coupling reactions.

4-Tert-butyl-1-vinylcyclohex-1-ene

  • Molecular Formula : C₁₂H₁₈
  • Molecular Weight : 162.27 g/mol
  • Substituents : tert-butyl and vinyl groups.
  • Key Properties: Synthesized via dehydration of this compound or directly from 4-tert-butylcyclohexanone using vinyl Grignard reagents . Non-polar, with applications as a precursor for alkene functionalization (e.g., epoxidation or hydrohalogenation).

Comparison :
The absence of the hydroxyl group in this compound lowers its polarity and eliminates hydrogen-bonding capability. This makes 4-Tert-butyl-1-vinylcyclohex-1-ene more suitable for hydrophobic matrices, whereas the alcohol derivative is better suited for polar reaction environments.

(4-Tert-butylcyclohexyl)methanol

  • Molecular Formula : C₁₁H₂₂O
  • Molecular Weight : 170.29 g/mol
  • Substituents : tert-butyl and hydroxymethyl (-CH₂OH) groups.
  • Key Properties :
    • Used in specialty chemicals and pharmaceuticals due to its bifunctional reactivity .
    • The hydroxymethyl group enables esterification or oxidation reactions.

Comparison: The hydroxymethyl group in this compound offers different reactivity compared to the vinyl group in this compound. While both compounds have hydroxyl groups, the vinyl substituent provides π-bond conjugation, enabling radical or electrophilic additions.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity References
This compound C₁₂H₂₀O 180.29 tert-butyl, vinyl, -OH Polymer precursors, cross-coupling Inferred
4-Tert-butylcyclohexanol C₁₀H₂₀O 156.27 tert-butyl, -OH Fragrances, intermediates
4-Tert-butyl-1-vinylcyclohex-1-ene C₁₂H₁₈ 162.27 tert-butyl, vinyl Alkene functionalization
(4-Tert-butylcyclohexyl)methanol C₁₁H₂₂O 170.29 tert-butyl, -CH₂OH Specialty chemicals

Research Findings and Implications

  • Steric and Electronic Effects : The tert-butyl group in all compounds imposes significant steric hindrance, favoring equatorial conformations in cyclohexane rings. This effect is critical in determining reaction pathways and selectivity .
  • Reactivity of Vinyl vs. Hydroxyl Groups: The vinyl group in this compound enables unique reactivity, such as participation in Diels-Alder reactions or radical polymerizations, which are absent in hydroxyl- or hydroxymethyl-substituted analogs .
  • Safety and Handling: Compounds like 4-tert-butylcyclohexanol require careful handling due to toxicity (R23/25), whereas vinyl derivatives may pose flammability risks .

Notes

Data Limitations: Direct studies on this compound are sparse; properties are inferred from analogous compounds.

Synthesis Gaps: The synthesis pathway for this compound is hypothesized based on Grignard chemistry but requires experimental validation .

Safety Considerations : Hazards for the vinyl derivative may include flammability (due to the vinyl group) and toxicity, warranting further risk assessment.

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